BTK ligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H22N6O |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C22H22N6O/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16/h1-9,14,16,24H,10-13H2,(H2,23,25,26) |

InChI Key |

LGWZZMCTBPCKHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Mechanism of Bruton's Tyrosine Kinase (BTK): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in various hematopoietic cell lineages, most notably B-lymphocytes. Its critical role in B-cell development, differentiation, and activation has positioned it as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This technical guide provides an in-depth exploration of the BTK signaling pathway, its mechanism of action, and the methodologies employed to investigate its function.

Core Signaling Pathways of BTK

BTK is a central node in multiple signaling cascades, including those initiated by the B-cell receptor (BCR), chemokine receptors, Fc receptors, and Toll-like receptors (TLRs).[1][2] The canonical activation of BTK is best characterized within the BCR signaling pathway.

Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated. The SRC family kinases, LYN and SYK, are activated and phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors, CD79a and CD79b.[3][4] This phosphorylation creates docking sites for SYK, which, in turn, phosphorylates linker proteins such as B-cell linker protein (BLNK).

Phosphorylated BLNK recruits a number of signaling proteins to the plasma membrane, including BTK and Phospholipase C gamma 2 (PLCγ2).[4] The recruitment of BTK to the membrane is facilitated by the binding of its Pleckstrin Homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K) activity.[4]

Once at the membrane, BTK is phosphorylated by SYK and SRC-family kinases at tyrosine residue Y551 in its kinase domain, leading to its partial activation.[4] This is followed by autophosphorylation at Y223 in the SH3 domain, which results in the full enzymatic activation of BTK.[4]

Activated BTK then phosphorylates and activates PLCγ2.[5] PLCγ2 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

This cascade of events ultimately leads to the activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB), Nuclear Factor of Activated T-cells (NFAT), and Mitogen-Activated Protein Kinases (MAPKs).[1][5] The activation of these transcription factors drives crucial cellular responses such as proliferation, differentiation, survival, and cytokine production.[1]

Quantitative Data on BTK and its Inhibitors

The development of BTK inhibitors has been a major focus in drug discovery. These inhibitors can be broadly classified as covalent or non-covalent. Covalent inhibitors, such as ibrutinib, form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[6] Non-covalent inhibitors bind reversibly to the ATP-binding pocket. The table below summarizes the half-maximal inhibitory concentrations (IC50) for several BTK inhibitors.

| Inhibitor | Type | BTK IC50 (nM) | Cell Line | Reference |

| Ibrutinib | Covalent, Irreversible | 0.5 | Enzyme Assay | [7] |

| Acalabrutinib | Covalent, Irreversible | 3.1 | SU-DHL-6 | [8] |

| Zanubrutinib | Covalent, Irreversible | 3.8 | SU-DHL-6 | [8] |

| Pirtobrutinib | Non-covalent, Reversible | 13 | SU-DHL-6 | [8] |

| Fenebrutinib | Non-covalent, Reversible | 1.4 | Enzyme Assay | [7] |

| Poseltinib | Covalent, Irreversible | 1.95 | Enzyme Assay | [9] |

| Remibrutinib | Non-covalent, Reversible | 30 | Enzyme Assay | [10] |

| Rilzabrutinib | Covalent, Reversible | 160 | Enzyme Assay | [10] |

BTK Ligand 1 and PROTACs

The term "this compound" often refers to a molecule designed to bind to BTK as part of a Proteolysis Targeting Chimera (PROTAC).[2] PROTACs are bifunctional molecules that induce the degradation of a target protein.[] They consist of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[] This brings the E3 ligase into close proximity with BTK, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[12] This approach offers a distinct mechanism of action compared to traditional inhibition and is an active area of research for overcoming drug resistance.[12]

Experimental Protocols

In Vitro BTK Kinase Assay

This assay measures the enzymatic activity of BTK and the inhibitory effect of compounds.

Principle: A radiometric or fluorescence-based method is used to quantify the phosphorylation of a substrate by recombinant BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]

-

ATP (and [γ-33P]ATP for radiometric assay)

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Plate reader (scintillation counter or fluorescence reader)

Protocol:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add the test compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the BTK enzyme to each well.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[13]

Western Blot Analysis of BTK Phosphorylation

This method is used to detect the phosphorylation status of BTK in cells.

Principle: Following cell treatment and lysis, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (e.g., anti-phospho-BTK Y223) and total BTK.

Materials:

-

B-cell lines

-

Cell culture medium

-

Test compounds

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-BTK and anti-total-BTK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture B-cells and treat with test compounds for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.[9]

Flow Cytometry Analysis of B-Cell Activation

This assay assesses the effect of BTK inhibitors on B-cell activation.

Principle: B-cells are stimulated to induce activation, and the expression of activation markers (e.g., CD69, CD86) is measured by flow cytometry in the presence or absence of a BTK inhibitor.

Materials:

-

Isolated primary B-cells or B-cell lines

-

RPMI 1640 medium

-

B-cell stimulus (e.g., anti-IgM antibody)

-

Test compounds

-

Fluorescently conjugated antibodies against B-cell and activation markers (e.g., anti-CD19, anti-CD69, anti-CD86)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Isolate B-cells from peripheral blood mononuclear cells (PBMCs).

-

Resuspend B-cells in culture medium at a density of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a B-cell agonist (e.g., anti-IgM) and incubate for 24-48 hours.

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against B-cell and activation markers for 30 minutes at 4°C.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the B-cell population (e.g., CD19+) and quantifying the expression of activation markers.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine-protein kinase BTK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. frontiersin.org [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 12. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

The Dawn of BTK Inhibition: A Technical Guide to the Discovery and Synthesis of the First-in-Class Ligand, Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of the first Bruton's tyrosine kinase (BTK) ligand to be widely recognized as a therapeutic agent, ibrutinib (B1684441) (formerly PCI-32765). This document provides a comprehensive overview of the scientific journey, from its origins as a research tool to its pivotal role in oncology, alongside detailed experimental protocols and data.

Introduction: The Significance of Targeting BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[1] The critical role of BTK in B-cell development was first highlighted by the discovery that mutations in the BTK gene cause X-linked agammaglobulinemia (XLA), a genetic disorder characterized by the absence of mature B-cells. The deregulation of BTK signaling has been implicated in various B-cell malignancies, making it a prime therapeutic target.

The quest for a selective BTK inhibitor led to the development of ibrutinib, a potent and irreversible small molecule inhibitor. Initially synthesized by scientists at Celera Genomics as a tool for studying BTK function, its therapeutic potential was later realized and developed by Pharmacyclics. Ibrutinib's journey from a laboratory reagent to a transformative cancer drug underscores the importance of targeted therapy in modern medicine.

Mechanism of Action of Ibrutinib

Ibrutinib functions as a selective and irreversible inhibitor of BTK. Its mechanism of action is centered on the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1] This irreversible binding leads to the sustained inhibition of BTK's enzymatic activity.

By blocking BTK, ibrutinib effectively disrupts the B-cell receptor signaling pathway. This inhibition prevents the downstream signaling events that promote B-cell proliferation and survival. Consequently, in malignant B-cells that overexpress BTK, ibrutinib's action leads to a reduction in proliferation and an increase in apoptosis (programmed cell death).

Quantitative Data: Potency and Selectivity of Ibrutinib

The following table summarizes the inhibitory activity of ibrutinib against BTK and a selection of other kinases. The data highlights the high potency of ibrutinib for BTK and its off-target activity profile.

| Kinase Target | IC50 (nM) | Notes |

| BTK | 0.5 | Potent and irreversible inhibition [1][2] |

| ITK | 10.7 | Also a member of the Tec family of kinases |

| TEC | 78 | Weakest binder among the Tec family kinases[3] |

| BLK | 0.5 | High binding affinity[3] |

| JAK3 | 16 | |

| EGFR | 5.6 | Epidermal Growth Factor Receptor |

| HER2 (ErbB2) | 9.4 | |

| Bmx | 1 | |

| CSK | 3.5 | |

| FGR | 8.8 | |

| HCK | 3.3 | |

| YES1 | 104 |

Experimental Protocols

General Synthesis of Ibrutinib

The synthesis of ibrutinib can be achieved through various routes. A common and illustrative multi-step synthesis is detailed below, based on methodologies described in the patent literature.

Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

Reaction of 4-phenoxybenzoic acid: 4-phenoxybenzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM).

-

Formation of the pyrazole (B372694) ring: The acid chloride is then reacted with a suitable hydrazine (B178648) derivative to form a pyrazole intermediate.

-

Construction of the pyrimidine (B1678525) ring: The pyrazole intermediate undergoes cyclization with formamide (B127407) under elevated temperatures to yield the pyrazolopyrimidine core structure, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Coupling with the Piperidine (B6355638) Moiety

-

Mitsunobu Reaction: The pyrazolopyrimidine core is coupled with a protected chiral piperidine derivative, such as (R)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, under Mitsunobu conditions. This typically involves the use of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a solvent such as tetrahydrofuran (B95107) (THF).

Step 3: Deprotection of the Piperidine

-

Removal of the Boc group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using a strong acid, commonly trifluoroacetic acid (TFA), in a solvent like DCM.

Step 4: Acylation to Yield Ibrutinib

-

Formation of the acrylamide: The deprotected piperidine intermediate is acylated with acryloyl chloride in the presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like DCM to yield the final product, ibrutinib.

-

Purification: The crude ibrutinib is then purified using standard techniques such as column chromatography or recrystallization to obtain the final compound with high purity.

BTK Enzyme Inhibition Assay (Illustrative)

-

Assay Principle: The inhibitory activity of ibrutinib on BTK can be determined using a biochemical kinase assay, such as an IMAP (Immobilized Metal Affinity for Phosphochemicals) or LanthaScreen™ assay. These assays measure the phosphorylation of a substrate peptide by the BTK enzyme.

-

Procedure:

-

A reaction mixture is prepared containing the BTK enzyme, a suitable substrate peptide, and ATP in a buffered solution.

-

Ibrutinib, at varying concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method specific to the assay format (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

-

-

Data Analysis: The percentage of inhibition at each ibrutinib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Illustrative)

-

Cell Line: A B-cell lymphoma cell line that is dependent on BCR signaling, such as TMD8 or a primary B-cell line, is used.

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with various concentrations of ibrutinib.

-

The cells are incubated for a period of 48 to 72 hours.

-

Cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell viability.

-

-

Data Analysis: The results are expressed as a percentage of the proliferation of untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Discovery Workflow

The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway and a generalized workflow for the discovery of BTK inhibitors.

Caption: The BTK signaling pathway initiated by B-cell receptor activation.

Caption: A generalized workflow for the discovery of BTK inhibitors.

References

The Central Role of Antigen-Mediated B-Cell Receptor Signaling in the Activation of Bruton's Tyrosine Kinase (BTK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the activation of Bruton's tyrosine kinase (BTK) within the context of B-cell signaling. While the term "BTK ligand 1" is not standard in scientific literature, the primary initiating "ligand" for the signaling cascade that activates BTK is an antigen binding to the B-cell receptor (BCR). Therefore, this guide will focus on the antigen-mediated signaling pathway that is crucial for B-cell development, activation, and differentiation, with a central focus on the activation and function of BTK.

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell signaling.[1] Its function is critical for the development and maturation of B-cells, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3] The activation of BTK is a key event downstream of the B-cell receptor, making it a significant therapeutic target.[4]

The B-Cell Receptor Signaling Cascade and BTK Activation

The activation of B-cells is a tightly regulated process initiated by the binding of a specific antigen to the B-cell receptor (BCR) on the cell surface.[4] The BCR is a complex composed of a membrane-bound immunoglobulin (mIg) molecule, which provides antigen specificity, and a signaling heterodimer of Igα (CD79A) and Igβ (CD79B).[5][6][7]

Upon antigen binding, the BCRs aggregate, leading to a cascade of intracellular signaling events:

-

Initiation by Src-Family Kinases : The clustering of BCRs brings them into proximity with Src-family kinases such as Lyn, Fyn, and Blk.[8] This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of Igα and Igβ.[2][6]

-

Recruitment and Activation of Syk : The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk).[6] Once recruited, Syk is activated and further propagates the signal.[9]

-

Formation of the Signalosome : Activated Syk initiates the formation of a "signalosome," a multi-protein complex that includes adaptor proteins like SLP-65 (BLNK) and CD19, and signaling enzymes such as phospholipase Cγ2 (PLCγ2), phosphoinositide 3-kinase (PI3K), and Vav.[8][10]

-

Recruitment and Activation of BTK : PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. BTK is recruited to the membrane through the binding of its pleckstrin homology (PH) domain to PIP3.[11][12] At the membrane, BTK is phosphorylated at tyrosine residue Y551 by Src-family kinases and Syk, leading to its activation.[2][3][13][14] Activated BTK then undergoes autophosphorylation at Y223 in its SH3 domain.[3][15]

Downstream Signaling Pathways of Activated BTK

Once activated, BTK phosphorylates and activates several downstream targets, leading to the activation of multiple signaling cascades that are crucial for B-cell fate.

-

PLCγ2 Pathway : BTK directly phosphorylates and activates PLCγ2.[11] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11] This cascade ultimately leads to the activation of transcription factors like NFAT and NF-κB.[11][16]

-

PI3K/AKT Pathway : BTK can also directly activate the PI3K/AKT pathway, which is critical for promoting B-cell survival and proliferation.[2][11]

-

NF-κB Pathway : BTK is essential for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[16][17] It can mediate the phosphorylation of IκBα, the inhibitor of NF-κB, leading to NF-κB activation and translocation to the nucleus to regulate gene expression.[17][18]

These signaling pathways collectively regulate gene expression programs that control B-cell proliferation, differentiation into antibody-producing plasma cells and memory B-cells, and survival.[2][8]

Role of BTK in B-Cell Development and Disease

BTK plays a critical role at several checkpoints of B-cell development.[19] Defects in the BTK gene lead to X-linked agammaglobulinemia (XLA) in humans, a severe immunodeficiency characterized by an almost complete lack of mature B-cells and antibodies.[19][20] In mice, mutations in the Btk gene result in X-linked immunodeficiency (xid).[20]

The constitutive activation of the BCR signaling pathway, and consequently BTK, is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][16] This has made BTK a prime target for the development of inhibitors, such as ibrutinib, which have shown significant clinical efficacy.[4][11]

Quantitative Data on BTK Signaling

The following tables summarize key quantitative data related to BTK and its signaling pathway.

| Parameter | Value | Context | Reference |

| BTK Phosphorylation Sites | Y551 | Transphosphorylation by Src-family kinases/Syk leading to activation. | [2][3][13][14] |

| Y223 | Autophosphorylation site in the SH3 domain. | [3][15] | |

| BTK Inhibitor Potency (Ibrutinib) | IC50 values vary | Potency is dependent on the specific assay and cell type used. | [4] |

| BTK Expression in B-cell Malignancies | Elevated | Increased BTK expression and activity are observed in various B-cell lymphomas. | [16] |

| Component | Interaction/Modification | Significance | Reference |

| Src-family kinases (Lyn, Fyn, Blk) | Phosphorylate BCR ITAMs and BTK (Y551) | Initial activation of the BCR signaling cascade and direct activation of BTK. | [8][13][14] |

| Syk | Binds to phosphorylated ITAMs, is activated, and phosphorylates BTK (Y551) | Propagation of the signal from the BCR and activation of BTK. | [2][6] |

| PI3K | Produces PIP3 | Recruits BTK to the plasma membrane. | [11] |

| PLCγ2 | Phosphorylated and activated by BTK | Leads to calcium mobilization and activation of downstream transcription factors. | [2][11] |

| AKT | Activated downstream of PI3K | Promotes B-cell survival and proliferation. | [2] |

| NF-κB | Activated downstream of BTK | Regulates genes involved in immune responses, cell survival, and inflammation. | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of BTK signaling are provided below.

Immunoprecipitation (IP) of BTK

This protocol is for the immunoprecipitation of BTK from B-cell lysates for subsequent analysis, such as Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-BTK antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., 1X TBST)

-

Elution buffer (e.g., acidic or denaturing) or SDS-PAGE sample loading buffer

-

Magnetic separator (for magnetic beads) or microcentrifuge

Procedure:

-

Cell Lysate Preparation:

-

Harvest B-cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA).[21]

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of cold wash buffer. Between each wash, pellet the beads and discard the supernatant.[22]

-

-

Elution:

-

Denaturing Elution: Resuspend the beads in 20-40 µl of 1X SDS-PAGE sample loading buffer and heat at 95-100°C for 5-10 minutes. The supernatant is ready for SDS-PAGE and Western blot analysis.[23]

-

Non-denaturing Elution: Resuspend the beads in an elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes. Pellet the beads and transfer the supernatant to a new tube. Neutralize the eluate with a neutralization buffer (e.g., 1 M Tris, pH 8.5).[24]

-

BTK Kinase Activity Assay

This protocol describes a general method to measure the kinase activity of BTK, often used for screening potential inhibitors.

Materials:

-

Recombinant BTK enzyme

-

BTK kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[25]

-

Substrate for BTK (e.g., Poly(Glu,Tyr) 4:1 peptide)

-

ATP

-

ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²)[25][26]

-

96- or 384-well assay plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compound (potential BTK inhibitor).

-

Prepare a solution of BTK enzyme in kinase assay buffer.

-

Prepare a solution of the substrate and ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the BTK enzyme solution to the wells of the assay plate.

-

Add the test compound or vehicle control to the respective wells.

-

Incubate for a pre-determined time at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.[25]

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen ADP detection reagent. For example, with the ADP-Glo™ assay:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[25]

-

-

-

Data Analysis:

-

Measure the luminescence or fluorescence signal using a plate reader.

-

The signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Flow Cytometry for Phosphorylated BTK (pBTK)

This protocol outlines the steps for intracellular staining of phosphorylated BTK to analyze B-cell signaling at the single-cell level.

Materials:

-

B-cell suspension

-

Stimulant (e.g., anti-IgM antibody)

-

Fixation buffer (e.g., BD Cytofix™)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19)

-

Fluorochrome-conjugated antibody against phosphorylated BTK (pBTK)

-

Staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

B-cell Stimulation:

-

Resuspend B-cells in appropriate culture medium.

-

Stimulate the cells with a BCR cross-linking agent (e.g., anti-IgM) for a desired time at 37°C. Include an unstimulated control.[12]

-

-

Fixation:

-

Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer.

-

Incubate for 10-15 minutes at 37°C.

-

Wash the cells with staining buffer.

-

-

Permeabilization:

-

Permeabilize the cells by resuspending the cell pellet in ice-cold permeabilization buffer.

-

Incubate on ice for 30 minutes.

-

Wash the cells with staining buffer.

-

-

Staining:

-

Resuspend the permeabilized cells in staining buffer.

-

Add the fluorochrome-conjugated antibodies against cell surface markers and pBTK.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with staining buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in staining buffer for flow cytometric analysis.

-

Acquire the data on a flow cytometer.

-

Gate on the B-cell population (e.g., CD19-positive cells) and analyze the fluorescence intensity of the pBTK antibody to quantify the level of BTK phosphorylation.[27]

-

Visualizations of Signaling Pathways and Workflows

BCR Signaling Pathway Leading to BTK Activation

Caption: BCR signaling cascade initiated by antigen binding, leading to the activation of BTK.

Experimental Workflow for Immunoprecipitation of BTK

Caption: Workflow for the immunoprecipitation of BTK from B-cell lysates.

Experimental Workflow for a BTK Kinase Activity Assay

Caption: Workflow for a BTK kinase activity assay to screen for inhibitors.

Experimental Workflow for Flow Cytometry of Phosphorylated BTK

Caption: Workflow for the analysis of phosphorylated BTK in B-cells by flow cytometry.

Conclusion

The activation of Bruton's tyrosine kinase, initiated by antigen binding to the B-cell receptor, is a cornerstone of B-cell biology. This intricate signaling pathway is essential for the proper development and function of B-cells and the adaptive immune response. A thorough understanding of the molecular mechanisms governing BTK activation and its downstream effects is paramount for researchers and drug development professionals. The dysregulation of this pathway in various diseases underscores the importance of BTK as a therapeutic target, and the continued development of specific inhibitors holds great promise for the treatment of B-cell malignancies and autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. cusabio.com [cusabio.com]

- 6. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. B-cell receptor - Wikipedia [en.wikipedia.org]

- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. bosterbio.com [bosterbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of BTK by a phosphorylation mechanism initiated by SRC family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Function of Bruton's tyrosine kinase during B cell development is partially independent of its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [scholarship.miami.edu]

- 18. Activation of NF-κB in B cell receptor signaling through Bruton's tyrosine kinase-dependent phosphorylation of IκB-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of Bruton's tyrosine kinase in B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functions of Bruton's tyrosine kinase in mast and B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]

- 22. ulab360.com [ulab360.com]

- 23. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 24. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 25. promega.com [promega.com]

- 26. bellbrooklabs.com [bellbrooklabs.com]

- 27. B Cell Immunophenotyping | Cytokine Transcription Detection [bdbiosciences.com]

Structure-Activity Relationship of a Covalent BTK Ligand: A Technical Guide

Disclaimer: The term "BTK ligand 1" does not correspond to a universally recognized or specifically defined chemical entity in publicly available scientific literature. Therefore, this guide will focus on Ibrutinib (B1684441) (PCI-32765) , the first-in-class, clinically approved covalent inhibitor of Bruton's tyrosine kinase (BTK), as a representative and foundational "this compound" to explore the principles of its structure-activity relationship (SAR).

This document provides an in-depth analysis of the SAR of Ibrutinib, detailing the molecular interactions, quantitative activity data, and the experimental protocols used for its characterization. It is intended for researchers, medicinal chemists, and drug development professionals working on kinase inhibitors and targeted therapies.

Introduction to BTK and Covalent Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which is a crucial signaling node in the B-cell receptor (BCR) pathway.[1][2][3] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, subsequently activating downstream pathways like PLCγ2, which leads to NF-κB activation and other signals essential for B-cell proliferation, differentiation, and survival.[1][4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[1][6]

Ibrutinib represents a paradigm of targeted covalent inhibitors.[7] Its mechanism involves the formation of an irreversible covalent bond with a non-catalytic cysteine residue (Cys481) located in the ATP-binding pocket of BTK.[8][9] This covalent interaction is achieved through a Michael addition reaction between the cysteine's thiol group and the acrylamide (B121943) "warhead" on Ibrutinib.[9] This irreversible binding leads to sustained inhibition of BTK's kinase activity.

Core Scaffold of Ibrutinib

The chemical structure of Ibrutinib, 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one, can be deconstructed into three key components for SAR analysis:

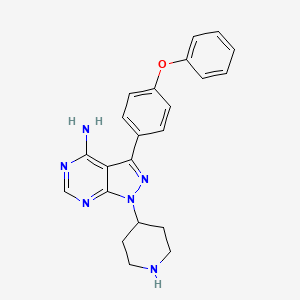

-

Recognition Moiety: The 4-amino-pyrazolo[3,4-d]pyrimidine core, which mimics the adenine (B156593) ring of ATP and forms key hydrogen bonds with the kinase hinge region.

-

Linker and Phenyl Group: The phenoxyphenyl group occupies a hydrophobic region of the binding site.

-

Covalent Warhead: The acrylamide group, attached via a piperidine (B6355638) ring, which covalently binds to Cys481.

Quantitative Structure-Activity Relationship Data

The potency of Ibrutinib and its analogs is typically measured using biochemical assays (enzyme inhibition) and cellular assays (inhibition of cellular processes).

Table 1: Biochemical Activity of Ibrutinib

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Ibrutinib | BTK | Biochemical Kinase Assay | 0.5 | [8] |

| Ibrutinib | BTK | Cellular Assay (BCR signaling) | 11 | [8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile of Ibrutinib

Ibrutinib, while potent against BTK, also exhibits off-target activity against other kinases that possess a homologous cysteine residue in their active site. This lack of complete selectivity is responsible for some of its observed side effects.

| Kinase | IC50 (nM) | Note | Reference |

| BTK | 0.5 | Primary Target | [8] |

| ITK | 10.7 | Tec Family Kinase | [3][8] |

| TEC | 2.1 | Tec Family Kinase | [3] |

| BLK | 0.8 | Src Family Kinase | [3][8] |

| JAK3 | 16 | Janus Kinase | [3][8] |

| EGFR | 5.6 | Growth Factor Receptor Kinase | [8] |

| HER2 | 9.4 | Growth Factor Receptor Kinase | [8] |

Core Moiety Contributions to Activity

The development of Ibrutinib and next-generation inhibitors has elucidated the role of each structural component.

-

Pyrazolopyrimidine Core: This "hinge-binding" motif is critical for affinity. The amine at the 4-position forms crucial hydrogen bonds with the backbone amide groups of residues Glu475 and Met477 in the BTK hinge region.[10]

-

Phenoxyphenyl Group: This large hydrophobic group occupies the pocket adjacent to the ATP-binding site. Modifications here can significantly impact selectivity. For instance, second-generation inhibitors like Acalabrutinib feature different groups at this position to reduce off-target effects on kinases like EGFR.[3][10]

-

Acrylamide Warhead: The electrophilic acrylamide is essential for the covalent and irreversible mechanism of action.[9] Replacing this group with a non-reactive moiety converts the inhibitor from irreversible to reversible, generally resulting in a significant loss of potency and duration of action unless other interactions are optimized. The piperidine ring serves as a linker to position the acrylamide warhead correctly for reaction with Cys481.[8]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.

Caption: The B-cell receptor (BCR) signaling cascade highlighting the central role of BTK.

Experimental Workflow for BTK Inhibitor Evaluation

This diagram outlines a typical workflow for identifying and characterizing novel BTK inhibitors.

Caption: A generalized workflow for the discovery and development of BTK inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key assays used in the characterization of BTK inhibitors like Ibrutinib.

Protocol 1: Biochemical BTK Kinase Activity Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK. It quantifies ATP consumption during the kinase's phosphorylation of a substrate.

-

Objective: To determine the IC50 value of an inhibitor against recombinant BTK enzyme.

-

Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. A luciferase-based system (e.g., Kinase-Glo®) is used to measure the remaining ATP via a luminescent signal.

-

Materials:

-

Recombinant human BTK enzyme.

-

Poly (Glu, Tyr) 4:1 peptide substrate.

-

ATP solution.

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

-

Test compound (e.g., Ibrutinib) serially diluted in DMSO.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase assay buffer. Add 5 µL of each dilution to the wells of the microplate. Include controls for no enzyme (background) and no inhibitor (100% activity).

-

Prepare a master mix containing kinase assay buffer, 10 µM ATP, and 0.2 mg/mL Poly (Glu, Tyr) substrate.

-

Add 20 µL of the master mix to each well.

-

Initiate the reaction by adding 25 µL of diluted BTK enzyme (e.g., 1-5 nM final concentration) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the results on a semi-log graph (Inhibition vs. log[Inhibitor]) and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This assay determines an inhibitor's ability to block BTK activity within a cellular context by measuring the phosphorylation of BTK at a key activation site (Y223).

-

Objective: To assess the cellular potency of a BTK inhibitor.

-

Principle: In B-cells, activation of the BCR pathway leads to the autophosphorylation of BTK at tyrosine 223 (Y223). A potent inhibitor will prevent this phosphorylation in a dose-dependent manner.

-

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, TMD8).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Anti-IgM antibody (for BCR stimulation).

-

Test compound (e.g., Ibrutinib) serially diluted.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

SDS-PAGE gels and Western blotting equipment.

-

-

Procedure:

-

Culture Ramos cells to a density of approximately 1x10⁶ cells/mL.

-

Pre-treat the cells with various concentrations of the BTK inhibitor (or DMSO vehicle control) for 2 hours at 37°C.

-

Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.

-

Immediately harvest the cells by centrifugation at 4°C. Wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer. Clarify the lysate by centrifugation.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

-

Quantify band intensities using densitometry. The ratio of p-BTK to total BTK indicates the level of inhibition.

-

Conclusion

The structure-activity relationship of Ibrutinib provides a compelling case study in modern drug design. Its success hinges on the optimized interplay between a high-affinity hinge-binding scaffold and a precisely positioned covalent warhead that confers irreversible inhibition. The key learnings from its SAR have been instrumental in the development of second-generation BTK inhibitors with improved selectivity and potentially better safety profiles. This guide provides the foundational data, conceptual framework, and experimental methodologies necessary for professionals engaged in the ongoing discovery and optimization of novel kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 11. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Binding Affinity of Ibrutinib to Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the first-generation inhibitor, Ibrutinib (herein referred to as BTK Ligand 1), to its target protein, Bruton's Tyrosine Kinase (BTK). This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the critical signaling pathways regulated by BTK.

Introduction to BTK and Ibrutinib

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.

Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity. Understanding the binding affinity of Ibrutinib to BTK is crucial for elucidating its mechanism of action and for the development of next-generation inhibitors.

Quantitative Binding Affinity Data

The binding affinity of Ibrutinib to BTK has been extensively characterized using various biochemical and biophysical assays. The key parameters used to quantify this interaction are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | Value | Description | Reference |

| IC50 | ~0.5 nM | The concentration of Ibrutinib required to inhibit 50% of BTK enzymatic activity in a biochemical assay. | |

| Ki | 0.95 ± 0.01 nM | The equilibrium dissociation constant for the non-covalent binding of Ibrutinib to BTK, reflecting the intrinsic binding affinity before covalent bond formation. | |

| kinact/KI | Not explicitly quantified in the provided search results, but described as a second-order rate constant representing the efficiency of covalent inactivation. | This value combines the initial binding affinity (KI) and the rate of covalent bond formation (kinact). |

Experimental Protocols for Determining Binding Affinity

The determination of Ibrutinib's binding affinity to BTK involves a variety of sophisticated experimental techniques. Below are detailed methodologies for commonly employed assays.

Kinase Assays for IC50 Determination

Kinase assays are fundamental for measuring the inhibitory potency of a compound against its target kinase.

Principle: These assays measure the enzymatic activity of BTK, which is the transfer of a phosphate (B84403) group from ATP to a substrate. The inhibitory effect of Ibrutinib is quantified by measuring the reduction in substrate phosphorylation in its presence.

Exemplary Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Dilute the BTK enzyme and the substrate in the kinase buffer to the desired concentrations.

-

Prepare a serial dilution of Ibrutinib in the kinase buffer.

-

Prepare the ATP solution in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the BTK enzyme solution.

-

Add 2.5 µL of the Ibrutinib dilution series (or vehicle control).

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the Ibrutinib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Competition Binding Assays for Ki Determination

Competition binding assays are used to determine the intrinsic binding affinity (Ki) of an inhibitor.

Principle: This method measures the ability of a test compound (Ibrutinib) to compete with a known, often fluorescently labeled, ligand (tracer) that binds to the kinase's ATP-binding site. The displacement of the tracer by the inhibitor is measured, allowing for the calculation of the inhibitor's affinity.

Exemplary Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer.

-

Prepare a 3X solution of the BTK enzyme mixed with a europium-labeled anti-tag antibody.

-

Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

-

Prepare a 3X serial dilution of Ibrutinib.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the Ibrutinib serial dilution.

-

Add 5 µL of the BTK/antibody mixture.

-

Add 5 µL of the tracer solution.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

FRET Measurement:

-

Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a suitable plate reader. The FRET signal is generated when both the europium-labeled antibody and the Alexa Fluor™-labeled tracer are bound to BTK.

-

-

Data Analysis:

-

The binding of Ibrutinib displaces the tracer, leading to a decrease in the FRET signal.

-

Plot the FRET signal against the Ibrutinib concentration.

-

Calculate the IC50 value from the competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer.

-

BTK Signaling Pathways

BTK is a critical component of several signaling cascades, most notably the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling pathways, including NF-κB and MAPK, promoting cell proliferation, survival, and differentiation.

Caption: The BTK signaling pathway initiated by BCR activation.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of a ligand to BTK involves several key stages, from initial assay setup to final data analysis.

Caption: A generalized workflow for determining BTK ligand binding affinity.

Conclusion

The potent and irreversible binding of Ibrutinib to the Cys481 residue in the ATP-binding pocket of BTK is fundamental to its therapeutic efficacy. The low nanomolar IC50 and Ki values underscore its high affinity and specificity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of existing and novel BTK inhibitors. A thorough understanding of the binding kinetics and the intricate BTK signaling network is paramount for the rational design of next-generation therapies for B-cell malignancies and autoimmune disorders.

The Strategic Degradation of Bruton's Tyrosine Kinase: A Technical Guide to BTK-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune diseases.[1][] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival.[1][3] While small-molecule inhibitors of BTK have demonstrated significant clinical success, the emergence of resistance, often through mutations in the BTK active site (e.g., C481S), necessitates the development of novel therapeutic strategies.[][4] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative by inducing the targeted degradation of BTK through the ubiquitin-proteasome system, thereby overcoming the limitations of traditional occupancy-driven inhibitors.[4][5][6]

This technical guide provides an in-depth exploration of BTK ligands as PROTAC warheads, covering their design, mechanism of action, and the experimental protocols used for their evaluation.

The PROTAC Mechanism: Hijacking the Cellular Machinery for Targeted Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, BTK; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two.[][4][7][8] The PROTAC facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK.[4][7] This polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[6] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[4][6]

Figure 1: General mechanism of PROTAC-mediated protein degradation.

BTK Signaling Pathway

BTK is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway.[3] Upon BCR engagement, a cascade of phosphorylation events leads to the activation of BTK, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB and NFAT, promoting B-cell survival, proliferation, and differentiation.[3][9] Dysregulation of this pathway is a hallmark of many B-cell malignancies.[10]

Figure 2: Simplified BTK signaling pathway in B-cells.

BTK Ligands as PROTAC Warheads: A Comparative Analysis

The choice of the BTK-binding ligand, or "warhead," is a critical determinant of a PROTAC's potency and selectivity. Both covalent and non-covalent inhibitors have been successfully employed as warheads in BTK-targeting PROTACs.

Covalent BTK PROTACs

Early efforts in developing BTK PROTACs utilized covalent inhibitors like ibrutinib (B1684441) as the warhead.[4] While these constructs can effectively bind to BTK, studies have shown that the irreversible covalent bond can hinder the catalytic cycle of the PROTAC, potentially reducing its degradation efficiency.[4][11] Some covalent PROTACs have even been reported to inhibit BTK degradation despite target engagement.[11]

Reversible and Non-Covalent BTK PROTACs

To overcome the limitations of irreversible covalent binding, researchers have focused on developing PROTACs with reversible covalent or non-covalent BTK warheads.[12][13] These PROTACs can transiently bind to BTK, facilitate ubiquitination, and then dissociate, allowing for multiple rounds of degradation.[4] This approach has led to the development of highly potent and selective BTK degraders. For instance, PROTACs based on the reversible inhibitor GDC-0853 have shown impressive degradation activity.[1]

Quantitative Data Summary of Selected BTK PROTACs

The following tables summarize the in vitro degradation performance of several notable BTK PROTACs. The data includes the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC | BTK Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MT802 | Non-covalent | CRBN | NAMALWA | Low nM | >95 | [14] |

| SJF620 | Non-covalent | CRBN | NAMALWA | 7.9 | 95 | [14][15] |

| PTD10 | GDC-0853 (reversible) | Pomalidomide (CRBN) | Ramos | 0.5 | >95 | [1] |

| PTD14 | GDC-0853 (reversible) | Pomalidomide analog (CRBN) | Ramos | 1.7 | 96.2 | [1] |

| PTD16 | GDC-0853 (reversible) | Pomalidomide (CRBN) | Ramos | 0.9 | 97.3 | [1] |

| RC-1 | Reversible Covalent | Pomalidomide (CRBN) | MOLM-14 | ~20 | >90 | [12][16] |

| DD-03-171 | Ibrutinib analog | Pomalidomide (CRBN) | JeKo-1 | ~10 | >90 | [1] |

| L18I | Ibrutinib analog | Pomalidomide (CRBN) | Not Specified | Potent | High | [17] |

| 15-271 | Ibrutinib analog | Pomalidomide (CRBN) | Not Specified | Potent | High | [17] |

Note: The reported values are approximate and may vary depending on the specific experimental conditions.

Key Experimental Protocols

The development and characterization of BTK PROTACs involve a series of biochemical and cellular assays. Below are detailed methodologies for some of the key experiments.

Western Blotting for BTK Degradation

This is a fundamental assay to quantify the reduction in BTK protein levels following PROTAC treatment.[6][18]

Methodology:

-

Cell Seeding: Plate cells (e.g., Ramos, JeKo-1, or NAMALWA) at an appropriate density in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize protein levels.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining BTK. Plot the percentage of remaining BTK against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

These assays are crucial for confirming that the PROTAC can effectively bring BTK and the E3 ligase together. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used method.[19]

Methodology:

-

Reagents: Obtain purified, tagged versions of BTK (e.g., His-tagged) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC, VCB). Use fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Terbium and anti-GST-d2).

-

Assay Setup: In a microplate, combine the purified BTK, E3 ligase complex, and labeled antibodies with varying concentrations of the PROTAC.

-

Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

-

FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor (Terbium) and acceptor (d2) fluorophores, confirming the formation of the ternary complex.

Immunoprecipitation for BTK Ubiquitination

This protocol is used to determine if BTK is ubiquitinated following PROTAC treatment, confirming the mechanism of action.[18]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the BTK PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing a deubiquitinase inhibitor.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against BTK overnight at 4°C to pull down BTK and its binding partners.

-

Bead Capture: Add Protein A/G magnetic beads to the lysates and incubate to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using a primary antibody against ubiquitin to detect polyubiquitinated BTK.

Experimental Workflow for BTK PROTAC Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK PROTAC.

Figure 3: Preclinical evaluation workflow for BTK PROTACs.

Clinical Landscape of BTK PROTACs

Several BTK-targeting PROTACs have entered clinical trials, demonstrating the therapeutic potential of this approach. For example, NX-2127 and NX-5948 are orally bioavailable BTK degraders that have shown promising results in early-phase clinical trials for B-cell malignancies.[][20][21] BGB-16673 is another BTK PROTAC that has advanced to Phase III clinical trials for chronic lymphocytic leukemia (CLL).[22] These clinical candidates highlight the rapid progress in the field and the potential for BTK degraders to become a new standard of care.

Conclusion and Future Directions

The development of BTK-targeting PROTACs represents a significant advancement in the field of targeted protein degradation. By harnessing the cell's own machinery to eliminate BTK, these molecules offer the potential to overcome the limitations of traditional inhibitors, including drug resistance. The choice of the BTK warhead, linker, and E3 ligase ligand are all critical parameters that must be optimized to achieve potent and selective degradation. As our understanding of the complex interplay between these components grows, we can expect the development of even more effective and safer BTK degraders. The ongoing clinical trials will be crucial in defining the role of these novel therapeutics in the treatment of B-cell malignancies and other BTK-driven diseases. Future research will likely focus on exploring novel E3 ligases, developing tissue-specific degraders, and understanding the long-term consequences of sustained BTK degradation.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 8. promegaconnections.com [promegaconnections.com]

- 9. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

- 10. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]

- 14. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

The Orchestration of Degradation: A Technical Guide to the Interaction of BTK-Targeting PROTACs with E3 Ligases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] While small-molecule inhibitors of BTK have demonstrated clinical efficacy, the emergence of resistance mutations and off-target effects have necessitated the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful alternative, offering a distinct mechanism of action that leads to the targeted degradation of BTK rather than its mere inhibition.[2][3]

This technical guide provides an in-depth exploration of the interaction between BTK-targeting PROTACs and E3 ubiquitin ligases, the key mediators of targeted protein degradation. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the intricate signaling pathways and experimental workflows involved.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4] The fundamental principle of PROTAC action is to induce proximity between BTK and an E3 ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[5][6]

The process begins with the PROTAC simultaneously binding to BTK and an E3 ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[7][8] The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides, effectively eliminating it from the cell.[5][7] The PROTAC molecule, having catalyzed this event, is then released to target another BTK molecule, enabling a catalytic mode of action.[3]

The choice of E3 ligase is a critical determinant of PROTAC efficacy. The most commonly recruited E3 ligases for BTK degradation are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[9]

Quantitative Analysis of BTK PROTAC Performance

The efficacy of BTK PROTACs is evaluated using several key quantitative parameters. These metrics provide a standardized means of comparing the potency and efficiency of different degrader molecules.

Degradation Potency (DC50) and Efficacy (Dmax)

-

DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MT-802 | Pomalidomide (CRBN) | Ibrutinib analog | Mino | ~12 | >99 | [10] |

| SJF620 | Pomalidomide analog (CRBN) | Ibrutinib analog | NAMALWA | Potent | High | [10] |

| PTD10 | Pomalidomide (CRBN) | GDC-0853 | Ramos | 0.5 | >95 | [11] |

| DD-03-171 | Thalidomide analog (CRBN) | Undisclosed | Mantle Cell Lymphoma | 5.1 | >90 | |

| NC-1 | Thalidomide (CRBN) | Cyanoacrylamide | Mino | 2.2 | 97 | [12] |

| IR-2 | Thalidomide (CRBN) | Acrylamide | Mino | <10 | ~90 | [12] |

| RC-3 | Thalidomide (CRBN) | Cyanoacrylamide | Mino | <10 | ~90 | [12] |

| UBX-382 | Thalidomide analog (CRBN) | Undisclosed | DLBCL | Single-digit nM | >90 | [13] |

| PROTAC 25 | Thalidomide analog (CRBN) | Azaspirooxindolinone | RAMOS | Not specified | Significant | [14] |

Binding Affinities (Kd)

The binding affinity of the PROTAC for both BTK and the E3 ligase is a crucial factor influencing the formation of the ternary complex and subsequent degradation. These affinities are typically measured as dissociation constants (Kd), where a lower Kd value signifies a stronger binding interaction.

| PROTAC | Binding to BTK (Kd, nM) | Binding to CRBN (Kd, µM) | Reference |

| PTD10 | 2.28 | Not specified | [11] |

| PTD13 | 0.86 | Not specified | [11] |

| PTD15 | 107 | Not specified | [11] |

| PROTAC 5 | 1150 | 3.84 | [15] |

| PROTAC 6 | 71 | 3.84 | [15] |

| PROTAC 7 | 79 | 3.84 | [15] |

| PROTAC 8 | 80 | 3.84 | [15] |

| PROTAC 9 | 74 | 3.84 | [15] |

| PROTAC 10 | 61 | 3.84 | [15] |

| PROTAC 11 | 138 | 3.84 | [15] |

Experimental Protocols

The characterization of BTK PROTACs involves a suite of biochemical and cell-based assays to elucidate their mechanism of action and quantify their efficacy.

Western Blotting for BTK Degradation

This is the most common method to directly measure the reduction in BTK protein levels following PROTAC treatment.

Materials:

-

Cell line expressing BTK (e.g., Ramos, Mino)

-

BTK PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, Bortezomib) - for mechanism validation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BTK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of the BTK PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the primary loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and calculate the percentage of degradation relative to the DMSO-treated control.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the BTK-PROTAC-E3 ligase ternary complex in a homogenous format.[16][17]

Materials:

-

Recombinant purified BTK protein (e.g., biotin-labeled)

-

Recombinant purified E3 ligase complex (e.g., GST-tagged CRBN/DDB1)

-

BTK PROTAC of interest

-

TR-FRET donor fluorophore-labeled antibody/protein (e.g., Terbium-cryptate labeled anti-GST)

-

TR-FRET acceptor fluorophore-labeled antibody/protein (e.g., d2-labeled Streptavidin)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the BTK PROTAC in assay buffer. Prepare a master mix of the recombinant BTK and E3 ligase proteins.

-

Assay Plate Setup: In a microplate, add the BTK PROTAC dilutions.

-

Protein Addition: Add the master mix of BTK and E3 ligase to the wells.

-

Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation and signal development.

-

Measurement: Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak indicates the optimal concentration for ternary complex formation.

In-vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of BTK.

Materials:

-

Recombinant purified BTK protein

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)

-

Ubiquitin and biotinylated-ubiquitin

-

ATP

-

BTK PROTAC of interest

-